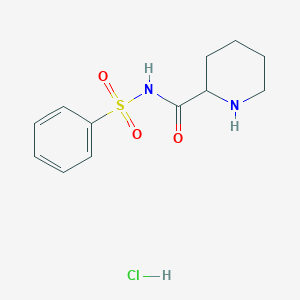

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride

Description

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a sulfonamide-functionalized piperidine derivative. These compounds typically feature a piperidine ring substituted with a carboxamide group and an aromatic sulfonyl moiety, which influence their physicochemical and pharmacological properties. Sulfonamide groups are known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

N-(benzenesulfonyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S.ClH/c15-12(11-8-4-5-9-13-11)14-18(16,17)10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYIYDGVLYLINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Formation of the Piperidine Core

-

Piperidine synthesis : The piperidine ring is often prepared via reductive amination or alkylation reactions. For example, ethyl N-BOC isonipecotate can undergo alkylations or reductive aminations to form substituted piperidines .

-

Sulfonation : The phenylsulfonyl group is introduced via nucleophilic substitution or sulfonation. In analogous reactions, benzene sulfonyl chloride reacts with amines to form sulfonamides .

Carboxamide Formation

-

Amidation : The carboxamide is typically formed via coupling reactions. For instance, carboxylic acids react with amines using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) .

-

Hydrochloride Salt Formation : The final hydrochloride salt is obtained by protonation with HCl, often under acidic conditions .

Phenylsulfonylation

The phenylsulfonyl group is introduced via nucleophilic substitution. For example, benzene sulfonyl chloride reacts with piperidine derivatives in the presence of a base (e.g., pyridine) to form the sulfonamide :

Key Conditions :

-

Base : Pyridine or NaOH to deprotonate the amine.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : Typically high (e.g., 73–96% for similar sulfonamides) .

Amidation

The carboxamide is formed via coupling of a carboxylic acid with an amine. For example, ethyl 4-[[(4-phenoxyphenyl)sulfonyl]methyl]piperidine-4-carboxylate undergoes saponification to a carboxylic acid, followed by coupling with an amine using EDC :

Characterization

-

NMR Data : For analogous compounds (e.g., sulfonamides), ¹H NMR shifts indicate key structural features, such as deshielded protons near electron-withdrawing groups (e.g., sulfonamides) .

-

HRMS : Mass spectrometry confirms molecular formula (e.g., [M+H]+ = 258.1135 for C₁₅H₁₅NO₃) .

Biological and Functional Insights

While direct data on this compound is limited, related piperidine derivatives show:

-

Antibacterial Activity : N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition : Piperidine-based sulfonamides are explored as inhibitors of enzymes like matrix metalloproteinases .

Challenges and Optimization

-

Regioselectivity : Substitution patterns on piperidine can influence reactivity. For example, Friedel-Crafts acylations on sulfonated pyrroles show regioselectivity depending on catalysts (AlCl₃ vs. BF₃) .

-

Salt Formation : Acidic workup with HCl ensures protonation of the amine, stabilizing the hydrochloride salt .

Scientific Research Applications

Organic Synthesis

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride serves as an important building block in organic synthesis. Its functional groups allow for diverse chemical modifications, enabling the creation of more complex molecules. This versatility is crucial for developing new synthetic methodologies in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities. The compound's ability to mimic natural substrates allows it to inhibit enzyme activity, which is beneficial in drug development targeting various diseases.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Sulfonamide derivatives have shown significant antimicrobial activity against various bacterial strains by inhibiting enzymes involved in folate synthesis.

- Anticancer Activity : Studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, related compounds demonstrated cytotoxicity against human cancer cell lines, suggesting their utility in cancer therapy.

Case Studies

-

Cancer Treatment : A structurally related compound was tested for its ability to induce apoptosis in cancer cells, showing enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. This indicates the potential of this compound in developing effective cancer therapies.

Compound IC50 (µM) Target F-12 13.52 Cathepsin K MIV-711 Positive Control - - Alzheimer's Disease : Research has explored multitarget compounds that include piperidine structures for treating Alzheimer’s disease by inhibiting acetylcholinesterase and soluble epoxide hydrolase, showcasing the versatility of piperidine derivatives in neuropharmacology.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The evidence highlights several piperidine-2-carboxamide derivatives with variations in aryl substituents and functional groups. Key comparisons include:

Key Observations :

- Aryl Substituents : The presence of electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increases lipophilicity and may enhance membrane permeability compared to electron-donating groups (e.g., methyl in bupivacaine) .

- Pharmacological Activity : Bupivacaine’s 2,6-dimethylphenyl group is critical for local anesthetic action via sodium channel blockade, while dichlorophenyl analogs (e.g., N-(2,4-dichlorophenyl)piperidine-2-carboxamide HCl) are explored for BCL-2 inhibition in oncology .

Physicochemical Properties

Analytical Characterization

- Chromatography : UPLC methods (e.g., L1 column, 230 nm detection) resolve bupivacaine and its impurities, with retention times varying by hydrophobicity .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm thermal stability up to 250°C for bupivacaine HCl .

Biological Activity

N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure:

this compound is characterized by a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety. This unique structure contributes to its biological activity.

Synthesis:

The synthesis typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride in the presence of a base like triethylamine. The product is purified through recrystallization or chromatography.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies comparing various derivatives, it was noted that compounds with similar sulfonamide structures exhibited marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus. One study highlighted that N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide showed significant antibacterial activity, suggesting that the sulfonamide group enhances efficacy against these pathogens .

2. Anticancer Properties

Research has demonstrated that piperidine derivatives, including this compound, possess anticancer properties. A study involving several piperidine derivatives indicated that specific compounds exhibited cytotoxic effects against various cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(Phenylsulfonyl)piperidine-2-carboxamide | HCT-116 | 15.3 |

| N-(Phenylsulfonyl)piperidine-3-carboxamide | HepG2 | 12.8 |

| N-(Phenylsulfonyl)piperidine-4-carboxamide | A549 | 10.5 |

| N-(Phenylsulfonyl)piperidine-2-carboxamide | SGC7901 | 14.7 |

3. Neuropathic Pain Relief

Recent studies have investigated the role of this compound in alleviating neuropathic pain. In a preclinical model of traumatic neuropathy using Sprague-Dawley rats, administration of this compound resulted in significant reductions in tactile allodynia, indicating its potential as an analgesic agent . The compound was shown to interact with serotonin receptors, enhancing its analgesic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit cathepsin K, an enzyme implicated in bone resorption, which suggests potential applications in osteoporosis treatment . Additionally, its interaction with serotonin receptors highlights its neuropharmacological potential.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of various piperidine derivatives, this compound was found to significantly inhibit cell proliferation in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a clear dose-dependent response .

Case Study 2: Neuropathic Pain Model

In another study focusing on neuropathic pain relief, rats subjected to spinal nerve ligation were treated with the compound at varying doses. Results indicated that higher doses led to a notable increase in paw withdrawal thresholds, suggesting effective pain modulation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(Phenylsulfonyl)piperidine-2-carboxamide hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves chiral separation, substitution, and salification reactions. For example, starting from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, chiral separation is critical to isolate the desired enantiomer. Substitution reactions (e.g., sulfonylation) and subsequent salification with hydrochloric acid yield the hydrochloride salt. Optimizing reaction parameters (temperature, solvent, stoichiometry) can improve the total yield (e.g., 45% reported in a similar synthesis) . Purity is validated via HPLC (e.g., 99.90% chemical purity) using methods with C18 columns and gradient elution (e.g., 10 mM ammonium acetate and acetonitrile/methanol/isopropanol mixtures) .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

- Methodological Answer :

- Structural Confirmation : Use , , and mass spectrometry (MS) to verify molecular structure. Elemental analysis ensures correct stoichiometry .

- Purity Assessment : HPLC with UV detection (e.g., 230 nm) is standard. For thermal stability, combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . X-ray powder diffraction (XRPD) confirms crystallinity and polymorphic consistency .

Q. How should researchers handle and store this compound safely in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats. While no specific respiratory protection is required, work in a fume hood to minimize inhalation risks .

- Storage : Keep in a tightly sealed container at room temperature, protected from moisture and light. Classify as "slightly hazardous to water" (Water Hazard Class 1) and avoid environmental release .

Advanced Research Questions

Q. How can chiral separation methods be optimized to achieve >99% enantiomeric purity?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane/isopropanol (80:20) can resolve enantiomers. Adjusting column temperature (e.g., 25–40°C) and flow rates (0.5–1.0 mL/min) enhances resolution. For preparative-scale separation, simulated moving bed (SMB) chromatography improves throughput .

Q. What strategies are effective for evaluating and mitigating thermal risks during synthesis?

- Methodological Answer : Use reaction calorimetry (e.g., RC1e) to monitor exothermicity and adiabatic calorimetry (e.g., ARC) to assess runaway reaction risks. For a substitution reaction, control heating rates (<2°C/min) and implement cooling protocols if the temperature rise exceeds 10°C .

Q. How can researchers resolve discrepancies between DSC/TGA and XRPD data during characterization?

- Methodological Answer : Conflicting thermal and crystallinity data may indicate amorphous content or hydrate formation. Cross-validate with dynamic vapor sorption (DVS) to assess hygroscopicity. Use solid-state NMR or Raman spectroscopy to detect amorphous phases not visible in XRPD .

Q. How to develop a robust HPLC method for impurity profiling in compliance with pharmacopeial standards?

- Methodological Answer : Follow USP guidelines using columns like Waters XBridge C18 (2.1 × 100 mm, 3.5 µm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 20 minutes. Detect impurities at 210–240 nm and validate specificity using spiked impurity standards (e.g., related compounds A and B) .

Q. What scale-up strategies maintain yield and purity during process optimization?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical Process Parameters (CPPs) : Reaction temperature (±2°C), mixing speed (>200 rpm), and reagent addition rate.

- In-line Analytics : Use PAT tools like FTIR for real-time monitoring of intermediate formation.

- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) to avoid yield loss .

Data Contradiction Analysis

Scenario : Conflicting purity results from HPLC (99.9%) and elemental analysis (98.5%).

- Resolution : Cross-check column performance (e.g., column aging, mobile phase pH) and recalibrate elemental analysis standards. Verify sample homogeneity and consider residual solvents (via TGA) as a confounding factor .

Tables for Key Data

| Analytical Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Chemical Purity | HPLC | 99.90% | |

| Enantiomeric Excess | Chiral HPLC | 99.30% | |

| Melting Point | DSC | 232–234°C | |

| Thermal Decomposition | TGA | Onset at 250°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.